molecular formula C7H7BrN2 B11901936 2-broMo-1,5-dihydroiMidazo[1,2-a]pyridine

2-broMo-1,5-dihydroiMidazo[1,2-a]pyridine

Cat. No.: B11901936
M. Wt: 199.05 g/mol
InChI Key: URFOZTIIZYMZAG-UHFFFAOYSA-N
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Description

2-Bromo-1,5-dihydroimidazo[1,2-a]pyridine is a brominated derivative of the imidazopyridine scaffold, characterized by a partially saturated dihydro ring system and a bromine atom at the 2-position. Brominated imidazopyridines are often explored in medicinal chemistry and materials science due to their versatility in cross-coupling reactions and bioactivity .

Properties

Molecular Formula

C7H7BrN2

Molecular Weight

199.05 g/mol

IUPAC Name

2-bromo-1,5-dihydroimidazo[1,2-a]pyridine

InChI

InChI=1S/C7H7BrN2/c8-6-5-10-4-2-1-3-7(10)9-6/h1-3,5,9H,4H2

InChI Key

URFOZTIIZYMZAG-UHFFFAOYSA-N

Canonical SMILES

C1C=CC=C2N1C=C(N2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-1,5-dihydroimidazo[1,2-a]pyridine typically involves the cyclocondensation of 2-aminopyridine with bromoacetaldehyde under acidic conditions. This reaction proceeds through the formation of an intermediate imine, which then undergoes cyclization to form the desired product .

Industrial Production Methods: Industrial production of this compound often employs a one-pot reaction involving aldehydes, 2-aminopyridines, and terminal alkynes in the presence of a copper(I) iodide catalyst. This method is efficient and yields high amounts of the target compound .

Mechanism of Action

The mechanism of action of 2-bromo-1,5-dihydroimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. It is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Positional Isomers: Bromine Substitution Patterns

  • 3-Bromo-1,5-dihydroimidazo[1,2-a]pyridin-7-amine (CAS 1120214-89-2):

    • Features a bromine at the 3-position and an amine group at the 7-position.
    • Molecular formula: C₇H₇BrN₄ (MW: 243.07 g/mol).
    • Safety data indicate stringent handling requirements, including respiratory protection due to inhalation hazards .
    • The amine group enhances nucleophilicity, making it suitable for further functionalization.
  • 5-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde (CAS 878197-68-3):

    • Bromine at the 5-position and a carbaldehyde group at the 2-position.
    • Molecular formula: C₈H₅BrN₂O (MW: 225.04 g/mol).
    • Higher density (1.73 g/cm³) due to the carbaldehyde substituent, which may influence crystallinity and solubility .

Functional Group Variations

  • 5-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine (CAS 1159813-10-1):
    • A triazolo-pyridine analog with bromine at the 5-position and a methyl group at the 2-position.
    • Molecular formula: C₇H₆BrN₃ (MW: 212.05 g/mol).
    • The triazole ring introduces additional nitrogen atoms, altering electronic properties and hydrogen-bonding capacity compared to imidazopyridines .

Research Findings and Physico-Chemical Properties

Table 1: Structural and Physico-Chemical Comparison

Compound Name Substituents Molecular Formula Molar Mass (g/mol) Key Properties
2-Bromo-1,5-dihydroimidazo[1,2-a]pyridine* Br (2-position), dihydro C₇H₆BrN₂ 213.04† Hypothesized lower aromaticity
3-Bromo-1,5-dihydroimidazo[1,2-a]pyridin-7-amine Br (3), NH₂ (7) C₇H₇BrN₄ 243.07 Amine reactivity, inhalation hazards
5-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde Br (5), CHO (2) C₈H₅BrN₂O 225.04 Density: 1.73 g/cm³
5-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine Br (5), CH₃ (2) C₇H₆BrN₃ 212.05 Triazole ring enhances polarity

*Note: Data for this compound are inferred from structural analogs. †Calculated based on molecular formula.

Biological Activity

2-Bromo-1,5-dihydroimidazo[1,2-a]pyridine is a nitrogen-containing heterocyclic compound that has garnered attention for its significant biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article presents a detailed overview of its biological activity, including enzyme modulation, potential therapeutic applications, synthesis methods, and comparisons with related compounds.

Chemical Structure and Properties

Molecular Formula: C8H8BrN3
Molecular Weight: 228.07 g/mol
CAS Number: 1314780-68-1

The compound features a bromine atom at the 2-position of the imidazo ring and an amino group at the 7-position, which enhances its reactivity and biological activity. The unique structure contributes to its diverse pharmacological profile.

Enzyme Modulation

This compound has been shown to interact with various kinases involved in critical cell signaling pathways. These interactions can influence phosphorylation processes essential for cellular functions such as:

  • Cell Proliferation: The compound may promote or inhibit cell growth depending on the specific kinase it targets.
  • Apoptosis Regulation: By modulating kinase activity, it can influence programmed cell death pathways.
  • Gene Expression: It has been observed to alter gene expression related to cell cycle regulation, indicating potential applications in cancer therapy.

Therapeutic Applications

The compound's ability to modulate enzyme functions opens avenues for its use in treating various diseases. Notably:

  • Cancer Therapy: Its kinase inhibition properties suggest potential as an anticancer agent.
  • Antimicrobial Activity: Preliminary studies indicate that it may exhibit antibacterial properties against certain pathogens.

Synthesis Methods

Several synthetic routes have been developed for producing this compound. Common methods include:

  • Cyclization Reactions: Utilizing starting materials such as amino acids or pyridines under specific conditions (e.g., heating with brominating agents).
  • One-Pot Reactions: Combining multiple reactants in a single reaction vessel to simplify synthesis while maintaining yield efficiency.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
2-Aminoimidazo[1,2-a]pyridineAmino group at position 2Lacks bromine substitution
3-Methylimidazo[1,2-a]pyridineMethyl group at position 3Different substitution pattern affecting reactivity
4-Bromoimidazo[1,2-a]pyridineBromine at position 4Different position of bromination
1-Methylimidazo[1,5-a]pyridineMethyl group at position 1Variation in ring structure

The specific bromination pattern combined with the amino substitution at the 7-position enhances the biological activity and reactivity of this compound compared to its analogs.

Case Studies and Research Findings

Research has demonstrated that derivatives of imidazo[1,2-a]pyridine exhibit various biological activities:

  • A study highlighted that certain synthesized derivatives showed potent antibacterial activity against strains like Staphylococcus aureus and Escherichia coli .
  • Another investigation focused on the compound's role as a potential inhibitor for multidrug-resistant tuberculosis (MDR-TB), showcasing its promise in combating resistant bacterial strains .

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